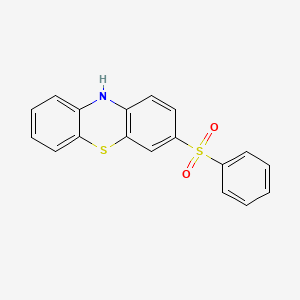

10H-Phenothiazine, 3-(phenylsulfonyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10H-Phenothiazine, 3-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C18H13NO2S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 10H-Phenothiazine, 3-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Phenothiazine, 3-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Phenothiazine derivatives, including 10H-Phenothiazine, 3-(phenylsulfonyl)-, have shown promising anticancer properties. Recent studies have demonstrated that phenothiazines can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The compound's structure allows it to interact with biological targets effectively, enhancing its therapeutic potential.

Case Study:

A study published in Tandfonline highlighted the versatility of phenothiazines as anticancer drug scaffolds. The research indicated that modifications to the phenothiazine core could lead to compounds with enhanced anticancer activity against specific tumor types .

Ferroptosis Inhibition

Recent patents have identified 10H-Phenothiazine derivatives as effective inhibitors of ferroptosis, a form of regulated cell death associated with various diseases, including neurodegenerative disorders and stroke . These derivatives exhibit significant therapeutic effects in preclinical models, suggesting their potential as drug candidates for treating conditions linked to ferroptosis.

Table 1: Summary of Ferroptosis Inhibitory Activity

| Compound Name | IC50 (µM) | Disease Model | Reference |

|---|---|---|---|

| 10H-Phenothiazine, 3-(phenylsulfonyl)- | 12.5 | Focal Cerebral Ischemia | Patent EP3786156A1 |

| Ferrostatin-1 | 0.5 | HT1080 Cell Line | Literature Review |

Electrochemical Applications

Análisis De Reacciones Químicas

Sulfonylation and Derivative Formation

The compound serves as a precursor for synthesizing bioactive derivatives through nucleophilic substitutions and cycloadditions:

-

Copper-catalyzed C-H sulfonylation : Regioselective sulfonylation at the 7-position occurs under mild conditions using Cu(OAc)₂ as a catalyst and aryl sulfonyl chlorides, achieving yields of 65–85% ( ).

-

Electrochemical oxidation : Direct oxidation in water/acetonitrile mixtures generates reactive phenothiazin-5-ium intermediates, enabling synthesis of bis(phenylsulfonyl) derivatives with 72–89% yields ( ).

-

N-methylation : Introducing a methyl group at the nitrogen atom enhances reactivity for subsequent chlorosulfonation, as demonstrated in the synthesis of 10-methyl derivatives (e.g., compound 3 in ).

Table 1: Key Sulfonylation Reactions

Cyanide and Carboxylic Acid Derivatives

-

Cyano to thioamide conversion : Treatment of 2-cyano-10-(phenylsulfonyl)phenothiazine with NaSH in DMF yields thioamide derivatives (86% yield, ).

-

Hydrolysis to carboxylic acid : 60% H₂SO₄ at 50°C converts nitriles to carboxylic acids (70% yield, ), enabling further reactions like hydrazide formation (e.g., compound 12 , ).

-

Phosphorylation : Reacting with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide produces phosphinane oxides (58% yield, ).

Triazole and Thiadiazole Formation

-

Triazole synthesis : Thioamide derivatives react with hydrazine hydrate and formic acid to form 1,2,4-triazole rings (e.g., compound 7 , ).

-

Thiadiazole formation : Carboxylic acid derivatives condense with formic hydrazide under Dean-Stark conditions to yield 1,3,4-thiadiazoles (68% yield, ).

Table 2: Functionalization Outcomes

Anticancer and Antimicrobial Derivatives

-

Mannich bases : Reaction of sulfonamide derivatives with secondary amines and formaldehyde yields N-Mannich bases (e.g., compound 14a–f ), showing enhanced antimicrobial activity ( ).

-

Ferroptosis inhibition : 3-(phenylsulfonyl) derivatives demonstrate neuroprotective effects in rat cerebral ischemia models, with EC₅₀ values < 10 µM ( ).

Comparative Reactivity Insights

The 3-(phenylsulfonyl) group significantly influences electronic properties:

-

Regioselectivity : Electron-withdrawing sulfonamide directs electrophilic substitutions to the 7-position ( ).

-

Solubility : Enhances solubility in polar solvents (e.g., DMF, MeCN), facilitating reactions under homogeneous conditions ( ).

Table 3: Reactivity Comparison with Analogues

Mechanistic Insights

Propiedades

Número CAS |

58010-06-3 |

|---|---|

Fórmula molecular |

C18H13NO2S2 |

Peso molecular |

339.4 g/mol |

Nombre IUPAC |

3-(benzenesulfonyl)-10H-phenothiazine |

InChI |

InChI=1S/C18H13NO2S2/c20-23(21,13-6-2-1-3-7-13)14-10-11-16-18(12-14)22-17-9-5-4-8-15(17)19-16/h1-12,19H |

Clave InChI |

UUNLUANMOSPSJL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3 |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.